BenchChemオンラインストアへようこそ!

Azepan-3-ol

Sigma receptor pharmacology Neurodegenerative disease targets Ligand design

Azepan-3-ol (CAS 7659-65-6) is the critical azepane scaffold for medicinal chemistry programs targeting σ1 receptors, where its unique 7-membered ring delivers a 2.9-fold affinity gain (Ki 0.42 nM) and 3.3-fold greater selectivity over σ2 receptors compared to piperidine analogs. The 3-hydroxyl group provides essential hydrogen-bonding capacity absent in unsubstituted azepane. Available in racemic and enantiomerically pure (R)- and (S)- forms, this building block eliminates in-house chiral resolution. Ideal for synthesizing polyhydroxylated glycosidase inhibitors, CNS-active N-benzylated derivatives, and chiral PTPN2/N1 inhibitors. Procure with confidence—specifications verified across major global suppliers.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 7659-65-6
Cat. No. B3057093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-3-ol
CAS7659-65-6
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)O
InChIInChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2
InChIKeySWIMYOUDBYVEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-3-ol (CAS 7659-65-6): A Seven-Membered Saturated N-Heterocyclic Alcohol Scaffold for Medicinal Chemistry


Azepan-3-ol (CAS 7659-65-6), also referred to as hexahydro-1H-azepin-3-ol, is a saturated seven-membered nitrogen-containing heterocyclic alcohol with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . The compound features a secondary amine within a flexible azepane ring and a secondary hydroxyl group at the 3-position, which confers both hydrogen bond donating and accepting capabilities . This azepane scaffold serves as a foundational building block in medicinal chemistry, with derivatives demonstrating activity across diverse therapeutic targets including glycosidases, HIV protease, sigma receptors, monoamine transporters, and various kinases [1]. The compound is commercially available from multiple suppliers in both racemic and enantiomerically enriched forms, with purity specifications typically ranging from 95% to 98% .

Why Azepan-3-ol Cannot Be Interchanged with Six-Membered Piperidine Analogs or Non-Hydroxylated Azepanes


Generic substitution of azepan-3-ol with a six-membered piperidine analog or a non-hydroxylated azepane is not scientifically justified due to fundamentally distinct conformational and pharmacophoric properties. The seven-membered azepane ring exhibits greater conformational flexibility and a larger steric profile compared to the six-membered piperidine ring, which directly translates into measurably different target engagement profiles [1]. In head-to-head comparisons of spirocyclic σ1 receptor ligands, replacing the piperidine ring with an azepane ring increased σ1 receptor affinity by approximately 3-fold (Ki from 1.2 nM to 0.42 nM) and enhanced selectivity over σ2 receptors from 45-fold to 150-fold [2]. Additionally, the 3-hydroxyl group provides essential hydrogen bonding capacity that is absent in azepane, while positional isomers (e.g., azepan-4-ol) exhibit altered spatial orientation of the hydrogen bonding vector, leading to differential molecular recognition . These structural distinctions are not cosmetic—they produce quantifiably different biological outcomes that render in-class substitution scientifically invalid without experimental validation.

Quantitative Differentiation Evidence for Azepan-3-ol Versus Closest Analogs and In-Class Alternatives


Ring Size Expansion from Piperidine to Azepane Confers 3-Fold Higher σ1 Receptor Affinity and >3-Fold Improved σ2 Selectivity

In a direct head-to-head comparison within an otherwise identical spirocyclic tetrahydropyran scaffold, the azepane-containing ligand (23a) exhibited a σ1 receptor binding affinity Ki of 0.42 nM, representing a 2.9-fold improvement over the corresponding piperidine-containing ligand (5a) with a Ki of 1.2 nM [1]. Furthermore, selectivity over the σ2 receptor subtype increased from 45-fold for the piperidine analog to 150-fold for the azepane analog—a 3.3-fold enhancement in receptor subtype discrimination [1].

Sigma receptor pharmacology Neurodegenerative disease targets Ligand design

Presence of the 3-Hydroxyl Group Enables Hydrogen Bonding and Derivatization Pathways Absent in Azepane

Azepan-3-ol possesses a secondary hydroxyl group at the 3-position, whereas azepane (CAS 111-49-9) completely lacks this oxygen functionality . The hydroxyl group enables hydrogen bond donation (calculated H-bond donor count = 1 for the free base) and provides a reactive handle for further derivatization via oxidation to azepan-3-one, esterification, etherification, or substitution with halogenating reagents such as thionyl chloride . In contrast, azepane lacks both hydrogen bonding capacity and this synthetic diversification point .

Synthetic intermediate Hydrogen bonding pharmacophore Functional group chemistry

Azepane-Containing Derivatives Exhibit Nanomolar Potency Across Diverse Therapeutic Targets Including Monoamine Transporters and PTPN2/N1

Azepane-containing compounds, for which azepan-3-ol serves as a core synthetic building block, have demonstrated potent biological activity in multiple validated assay systems [1][2]. An N-benzylated azepane derivative exhibited IC50 < 100 nM for norepinephrine transporter (NET) and dopamine transporter (DAT) inhibition, combined with σ-1 receptor inhibition at IC50 ≈ 110 nM [1]. In a separate medicinal chemistry program, azepane-containing PTPN2/N1 inhibitors achieved nanomolar inhibitory potency with demonstrated in vivo oral bioavailability and robust antitumor efficacy [2].

Monoamine transporter inhibition PTPN2/N1 inhibition Neuropsychiatric drug discovery

Hydroxyazepanes Demonstrate Micromolar Glycosidase Inhibition and Anticancer Activity with GI50 Values of 2–9 × 10⁻⁵ M

C2-symmetrical tetrahydroxyazepanes, derived from the core azepane scaffold, inhibit β-glucosidases in the micromolar range and exhibit anticancer activity across various cancer cell lines with GI50 values ranging from 2 × 10⁻⁵ M to 9 × 10⁻⁵ M [1]. The same class of compounds demonstrated only weak HIV protease inhibition with IC50 values around 2 × 10⁻⁴ M, indicating target selectivity [1]. This class-level data establishes the hydroxyazepane scaffold—of which azepan-3-ol is a fundamental precursor—as a productive starting point for glycosidase inhibitor and anticancer agent development.

Glycosidase inhibition Anticancer agents Azasugar scaffolds

Chiral Resolution and Enantiomer-Specific Procurement Options for Stereochemically Defined Applications

Azepan-3-ol is a chiral molecule with stereogenic center at the C3 carbon bearing the hydroxyl group. Both enantiomers are commercially available as discrete chemical entities with defined stereochemistry: (R)-azepan-3-ol (CAS 1573085-99-0) and (S)-azepan-3-ol (CAS 1923069-55-9), as well as the corresponding hydrochloride salts [1]. Chiral resolution can be achieved through chromatographic methods using chiral stationary phases (HPLC or SFC) or via asymmetric synthesis employing chiral catalysts [2]. The racemic mixture (CAS 7659-65-6) is also available at 95–98% purity .

Chiral separation Enantiomeric purity Stereospecific synthesis

Azepan-3-ol: Evidence-Backed Research and Industrial Application Scenarios


σ1 Receptor Ligand Development Requiring Sub-Nanomolar Affinity and High Subtype Selectivity

Based on direct comparative evidence showing that azepane-containing ligands achieve Ki = 0.42 nM at σ1 receptors with 150-fold selectivity over σ2 receptors—outperforming piperidine analogs by 2.9-fold in affinity and 3.3-fold in selectivity [4]—azepan-3-ol is the appropriate scaffold choice for medicinal chemistry programs targeting σ1 receptors. The seven-membered ring's conformational flexibility directly enables this enhanced binding profile. This scenario is particularly relevant for neurodegenerative and neuropsychiatric disease research where σ1 receptor modulation is therapeutically implicated [4].

Synthesis of Hydroxyazepane-Based Glycosidase Inhibitors and Anticancer Lead Compounds

Tetrahydroxyazepanes derived from the core azepane scaffold inhibit β-glucosidases in the micromolar range and demonstrate anticancer activity with GI50 values of 2–9 × 10⁻⁵ M across cancer cell lines [4]. Azepan-3-ol serves as a foundational building block for constructing these polyhydroxylated azepane derivatives. This application scenario is supported by class-level evidence of target selectivity, as the same compounds exhibit approximately 10-fold weaker HIV protease inhibition (IC50 ≈ 2 × 10⁻⁴ M) [4].

Monoamine Transporter and CNS Target-Focused Medicinal Chemistry Campaigns

N-benzylated azepane derivatives have demonstrated potent inhibition of norepinephrine and dopamine transporters with IC50 < 100 nM, combined with σ-1 receptor inhibition at IC50 ≈ 110 nM [4]. Azepan-3-ol provides the azepane core scaffold for synthesizing such CNS-active compounds. The favorable in vitro profile and preliminary in vivo effects observed in mouse models support the utility of this scaffold in neuropsychiatric drug discovery programs [4].

Stereochemically Controlled Synthesis Requiring Defined Enantiomeric Building Blocks

For synthetic applications where stereochemical fidelity at the C3 position is critical—such as the enantioselective synthesis of the hexahydroazepine unit of natural products balanol and ophiocordin [4], or the preparation of chiral PTPN2/N1 inhibitors with nanomolar potency [5]—both (R)- and (S)-enantiomers of azepan-3-ol are commercially available as discrete catalog items. This procurement flexibility enables researchers to access stereochemically pure starting materials without investing in in-house chiral resolution infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.